molecular formula C9H18O2 B154064 Pentanoic acid, 2-propyl-, methyl ester CAS No. 22632-59-3

Pentanoic acid, 2-propyl-, methyl ester

Cat. No. B154064
CAS RN: 22632-59-3
M. Wt: 158.24 g/mol
InChI Key: WPRYUWYMOZQHIY-UHFFFAOYSA-N
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Description

Pentanoic acid, 2-propyl-, methyl ester is a chemical compound that can be derived from various sources and processes. It is related to fatty acid methyl esters, which are often used as intermediates in the synthesis of other compounds or as standards in chromatographic analysis. The compound is of interest due to its potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pentanoic acid, 2-propyl-, methyl ester can be approached through different methods. For instance, the synthesis of related compounds such as 3,3-dimethyl-4-pentenoic acid methyl ester involves starting materials like 3-methyl-2-buten-1-ol and trimethyl orthoacetate, undergoing reactions such as Claisen rearrangement and transesterification to achieve high yields and purity . Similarly, the synthesis of complex esters can involve protection and deprotection steps, as seen in the synthesis of cyclopropene and cyclopropane fatty acid esters, which are structurally related to pentanoic acid, 2-propyl-, methyl ester .

Molecular Structure Analysis

The molecular structure of pentanoic acid, 2-propyl-, methyl ester and its related compounds can be elucidated using spectroscopic methods. For example, a natural diastereomeric mixture of a related compound was isolated and its structure was determined by such methods, revealing significant biological activity . The crystal structure of another related compound, a dienonic acid methyl ester, was determined to have a conjugated system with an intramolecular hydrogen bond, which is indicative of the potential reactivity and stability of these types of esters .

Chemical Reactions Analysis

The reactivity of pentanoic acid, 2-propyl-, methyl ester can be inferred from the behavior of similar compounds. For instance, the presence of conjugated systems and activated double bonds in related compounds suggests that they can undergo various chemical reactions, including substrate addition in a regioselective manner . The synthesis of isomers and their absolute configuration, as seen in the synthesis of 2,3-dihydroxy-3-methylpentanoic acid, an intermediate in the biosynthesis of isoleucine, also highlights the stereochemical aspects that can influence the reactivity of such esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentanoic acid, 2-propyl-, methyl ester can be deduced from studies on similar compounds. For example, the use of pentanoic and hexanoic acids as internal standards in gas chromatography indicates their stability and suitability for analytical purposes. The chromatographic behavior of these compounds, including their resolution and separation, is crucial for their use in analyzing complex mixtures, such as those resulting from microbial fermentation . The physical properties, such as melting points and solubility, can also be determined through experimental methods, as seen in the study of the crystal structure of related esters .

Scientific Research Applications

  • Use in Fragrances and as a Plasticizer :

    • Methyl valerate, a methyl ester of pentanoic acid, is commonly used in fragrances for beauty care, soap, and laundry detergents. Additionally, it serves as a kind of plasticizer in high purity form. A study details the process design for the production of methyl valerate using a reactive distillation column, highlighting a 30% energy saving in the manufacturing process (Chen, Chung, & Lee, 2016).
  • Esterification Processes :

    • The esterification of pentanoic acid with alcohols like 1-propanol has been studied, showing temperature sensitivity and the influence of alcohol concentration on conversion rates. This research is essential in understanding the production of esters like propyl pentanoate (Sharma, Toor, & Wanchoo, 2015).
  • Forensic Science Application :

    • A study identified a combination of compounds, including ethyl pentanoate, to distinguish human remains from animal remains during decomposition. This discovery is significant for forensic science, aiding in training cadaver dogs and developing portable detection devices (Rosier et al., 2015).
  • Antitumoral Activity in Medical Research :

    • Research on Palladium(II) and Platinum(II) complexes with pentanoic acid derivatives has shown promising antitumoral activities against chronic lymphocytic leukemia cells, highlighting the potential of these compounds in cancer treatment (Vujić et al., 2010; Vujić et al., 2011).
  • Biomass Conversion and Biofuel Production :

    • Studies on the ketonization of pentanoic acid and its esters over ceria−zirconia catalysts have shown potential in biomass-upgrading processes, relevant for biofuel production. This research contributes to the development of sustainable energy sources (Gaertner, Serrano-Ruiz, Braden, & Dumesic, 2010).
  • Investigations in Combustion Chemistry :

    • The study of premixed laminar flames of methyl pentanoate, a derivative of pentanoic acid, has provided insights into the combustion chemistry of alkyl ester fuels, relevant for understanding fuel combustion processes (Korobeinichev et al., 2015).

Future Directions

Research continues to explore the potential applications of pentanoic acid, from which “Pentanoic acid, 2-propyl-, methyl ester” is derived. In the field of renewable energy, for instance, pentanoic acid is being studied for its potential role in the production of biofuels .

properties

IUPAC Name

methyl 2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-8(7-5-2)9(10)11-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRYUWYMOZQHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334210
Record name Pentanoic acid, 2-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-propylpentanoate

CAS RN

22632-59-3
Record name Pentanoic acid, 2-propyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22632-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 2-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoic acid, 2-propyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Zhang, F Wu, W Peng, K Li… - … on Management and …, 2010 - ieeexplore.ieee.org
Magnolia heptapeta has been used in traditional Chinese medicine. However Magnolia heptapeta are still underutilized and hence wasted. In order to better utilize Magnolia heptapeta …
Number of citations: 2 ieeexplore.ieee.org

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